3-Methyl-4-Nitropyridine-N-Oxide
Description
Chemical Identity and Nomenclature
3-Methyl-4-nitropyridine-N-oxide represents a distinctive heterocyclic compound with well-defined structural characteristics and established chemical identity. The compound bears the Chemical Abstracts Service registry number 1074-98-2 and possesses the molecular formula C₆H₆N₂O₃, corresponding to a molecular weight of 154.13 grams per mole. The International Union of Pure and Applied Chemistry has designated its systematic name as 3-methyl-4-nitro-1-oxidopyridin-1-ium, reflecting the formal charge distribution within the molecule.
The compound exhibits extensive nomenclature diversity, with numerous synonyms documented in chemical literature and commercial databases. Primary alternative names include 4-nitro-3-picoline N-oxide, 3-methyl-4-nitropyridine 1-oxide, and 4-nitro-3-methylpyridine N-oxide. Additional systematic nomenclature variations encompass 3-methyl-4-nitropyridin-1-ium-1-olate, 3-picoline, 4-nitro-, 1-oxide, and pyridine, 3-methyl-4-nitro-, 1-oxide, demonstrating the multiple approaches to describing this complex heterocyclic structure.
The structural representation through Simplified Molecular Input Line Entry System notation provides CC1=C(C=CN+[O-])N+[O-], while the International Chemical Identifier key SSOURMYKACOBIV-UHFFFAOYSA-N serves as a unique molecular identifier. Physical characteristics include a melting point range of 135-139°C and a distinctive yellow crystalline appearance, typically manifesting as needles or powder. The compound demonstrates slight solubility in water and maintains stability under standard storage conditions at room temperature.
Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-nitropyridine-N-oxide
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1074-98-2 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium |
| Melting Point | 135-139°C |
| Physical Form | Yellow crystalline needles or powder |
| Water Solubility | Slightly soluble |
| European Community Number | 214-050-8 |
| MDL Number | MFCD00014626 |
Historical Development and Discovery
The historical development of 3-methyl-4-nitropyridine-N-oxide emerges from broader research into pyridine N-oxide chemistry and nitration reactions of heterocyclic compounds. The foundational work on pyridine N-oxide synthesis traces back to Jakob Meisenheimer, who first reported the oxidation of pyridine using peroxybenzoic acid as the oxidant, establishing the fundamental methodology for creating N-oxide functional groups on pyridine rings. This pioneering research provided the conceptual framework for developing more complex substituted pyridine N-oxides, including the target compound with both methyl and nitro substituents.
The specific synthesis of 3-methyl-4-nitropyridine-N-oxide evolved through systematic investigations of electrophilic aromatic substitution reactions on pyridine N-oxide derivatives. Research has demonstrated that the nitration of pyridine N-oxide occurs through electrophilic aromatic substitution mechanisms involving nitronium ion attack, with the N-oxide functionality significantly influencing both reactivity and regioselectivity. The synthetic pathway typically involves nitration of 3-methylpyridine N-oxide, also known as 3-picoline N-oxide, using concentrated sulfuric acid and nitrating agents under controlled temperature conditions.
Historical synthetic methodologies have undergone continuous refinement to improve yields and reaction conditions. Traditional approaches employed concentrated nitric acid or fuming nitric acid as nitrating agents, requiring extended reaction times of 10-24 hours at elevated temperatures above 100°C. More recent developments have introduced alternative nitrating systems using potassium nitrate in sulfuric acid, which significantly reduces reaction time to 0.5-12 hours while operating at milder temperatures of 60-120°C. These methodological improvements have enhanced both the practical accessibility and environmental compatibility of the synthetic process.
The compound gained particular prominence in materials science research during investigations of non-centrosymmetric crystal systems for nonlinear optical applications. Systematic studies of 3-methyl-4-nitropyridine-N-oxide crystal structures revealed its crystallization in the orthorhombic space group P2₁2₁2₁, which lacks inversion symmetry and therefore permits second-order nonlinear optical effects. This discovery positioned the compound as a significant material for advanced optical applications, leading to extensive characterization of its electronic structure and optical properties through both experimental and theoretical approaches.
Significance in Nonlinear Optical Materials Research
3-Methyl-4-nitropyridine-N-oxide has emerged as a paradigmatic material in nonlinear optical research, demonstrating exceptional second-order nonlinear optical properties that position it among the most effective organic materials for specific optical applications. The compound exhibits significant second harmonic generation efficiency, with nonlinear coefficient values of deff = 10 pm/V, making it particularly valuable for parametric emission processes within the desired spectral range of 1-2 micrometers. These properties arise from the compound's unique electronic structure, which features an electron-donating methyl group and electron-accepting nitro group linked through a conjugated π-electron system, creating an effective push-pull molecular architecture.
The crystallographic characteristics of 3-methyl-4-nitropyridine-N-oxide contribute fundamentally to its nonlinear optical performance. The compound crystallizes in the orthorhombic class, space group P2₁2₁2₁, and point group 222, forming a positive biaxial crystal structure. This non-centrosymmetric arrangement eliminates inversion symmetry, a prerequisite for second-order nonlinear optical effects, while the specific molecular packing optimizes the alignment of molecular dipoles for maximum nonlinear response. High-pressure crystallographic studies have revealed complex structure-property relationships, including anomalous compression behavior and negative linear compressibility regions that influence the optical characteristics.
Electronic structure analyses have provided detailed insights into the molecular basis of the nonlinear optical properties. Density functional theory calculations reveal that the compound possesses significant molecular hyperpolarizability values, with the first hyperpolarizability (β) reaching substantial magnitudes that exceed many conventional organic nonlinear optical materials. The electronic configuration demonstrates a pronounced quadrupolar character with large electric quadrupole moments, while natural population analysis indicates an electron-deficient hydrocarbon midsection embedded between electron-rich functional groups. This electronic distribution creates optimal conditions for charge transfer excitations that underpin the nonlinear optical response.
Recent research has explored the integration of 3-methyl-4-nitropyridine-N-oxide concepts into hybrid organic-inorganic systems, particularly polyoxometalate-based materials. Studies have demonstrated that polyoxometalate units can serve as effective electron acceptors when combined with organic π-conjugated systems, leading to enhanced second-order nonlinear optical responses. These investigations have shown that organoimido-polyoxometalate compounds incorporating principles derived from 3-methyl-4-nitropyridine-N-oxide research can achieve hyperpolarizability values up to 139 × 10⁻³⁰ esu, approximately five times greater than reference organic systems. The success of these hybrid approaches validates the fundamental design principles established through 3-methyl-4-nitropyridine-N-oxide research.
Table 2: Nonlinear Optical Properties and Crystal Characteristics
| Property | Value | Measurement Conditions |
|---|---|---|
| Nonlinear Coefficient (deff) | 10 pm/V | Standard conditions |
| Crystal System | Orthorhombic | Room temperature |
| Space Group | P2₁2₁2₁ | X-ray diffraction |
| Point Group | 222 | Crystallographic analysis |
| Optical Character | Positive biaxial | Optical microscopy |
| Spectral Range | 1-2 μm | Parametric emission |
| First Hyperpolarizability | Significant | Quantum chemical calculations |
| Charge Transfer Character | Push-pull | Electronic structure analysis |
The practical applications of 3-methyl-4-nitropyridine-N-oxide extend to commercial nonlinear optical devices, particularly in pico- and femtosecond optics operating in the near-infrared range. The compound serves as an active material in frequency conversion devices, optical switches, and parametric oscillators, where its combination of high nonlinear efficiency and optical transparency provides superior performance compared to many alternative materials. Ongoing research continues to explore pressure-induced modifications of the nonlinear optical properties, revealing that both subtle conformational distortions and crystal compression can substantially modulate the second harmonic generation efficiency, opening possibilities for tunable optical devices based on mechanically controlled nonlinear responses.
Properties
CAS No. |
1074-73-2 |
|---|---|
Molecular Formula |
C11H7NO |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide in Acetic Acid
The most widely used method employs 30–40% hydrogen peroxide in glacial acetic acid at elevated temperatures (70–90°C). The reaction typically completes within 4–6 hours, yielding 3-methylpyridine-N-oxide with >90% purity. The mechanism involves electrophilic attack by peracetic acid (formed in situ), which transfers an oxygen atom to the pyridine nitrogen.
Key conditions :
Alternative Oxidizing Agents
While peracetic acid is efficient, meta-chloroperbenzoic acid (mCPBA) has been explored for milder conditions. However, this method is less cost-effective for large-scale production.
Nitration of 3-Methylpyridine-N-Oxide
Nitration introduces the nitro group at the 4-position of the pyridine ring. Two primary methods dominate the literature: traditional nitric acid-based nitration and an emerging potassium nitrate-based approach.
Conventional Mixed-Acid Nitration
A mixture of concentrated nitric acid (65–70%) and sulfuric acid (98%) (nitrating mixture) is used under controlled temperatures. The process involves:
-
Dissolving 3-methylpyridine-N-oxide in sulfuric acid at 0–5°C.
-
Dropwise addition of the nitrating mixture.
Reaction Mechanism
Nitration proceeds via the σ-complex mechanism :
-
Generation of nitronium ion (NO₂⁺) in the H₂SO₄/HNO₃ system.
-
Electrophilic attack at the 4-position, favored by the electron-donating N-oxide group.
Side reactions : Over-nitration and ring degradation occur above 100°C.
Environmentally Friendly Approach
A patent-pending method replaces nitric acid with potassium nitrate (KNO₃) in sulfuric acid, addressing environmental and safety concerns.
Procedure :
-
3-Methylpyridine-N-oxide is mixed with H₂SO₄ (mass ratio 1:5–16).
-
A KNO₃/H₂SO₄ solution (1:5–15 w/w) is added at -10–20°C.
Advantages :
-
Eliminates NOₓ emissions (no brown fumes).
-
Shorter reaction time (4–6 h vs. 12 h).
Comparative Analysis of Nitration Methods
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance safety and scalability. These systems minimize thermal runaway risks and improve mixing efficiency, particularly for exothermic nitration steps.
Waste Management
The KNO₃ method reduces sulfuric acid waste by 20% compared to traditional nitration. Neutralization of spent acid with sodium carbonate generates recyclable sodium sulfate.
Challenges and Optimization Strategies
Regioselectivity Control
Despite the directing effect of the N-oxide group, minor amounts of 2-nitro isomers (<5%) form during nitration. Crystallization from chloroform/acetone (1:3 v/v) achieves >99% purity.
Scale-Up Limitations
-
Exothermicity : Requires precise temperature control to avoid decomposition.
-
Corrosion : Hastelloy C-276 reactors are recommended for nitric acid processes.
Emerging Trends
Scientific Research Applications
Nonlinear Optical Applications
One of the most prominent applications of 3-methyl-4-nitropyridine-N-oxide is in the field of nonlinear optics (NLO). It is recognized for its high nonlinear optical coefficient, which makes it suitable for use in devices that operate in the near-infrared (IR) range.
Key Features:
- Nonlinear Coefficient:
- Spectral Range: Effective for pico- and femtosecond optics, particularly within the range.
- Crystallization: Exhibits a positive biaxial crystal structure, which is beneficial for various optical applications .
Synthesis of Derivatives
3-Methyl-4-nitropyridine-N-oxide serves as a precursor for synthesizing various derivatives through reactions such as the Reissert-Kaufmann-type reaction. In these reactions, the compound can be transformed into cyano-substituted derivatives, which are valuable intermediates in organic synthesis.
Case Study:
In a study by Matsumura et al., when using 3-methyl-4-nitropyridine-N-oxide as a starting material, a cyano group was introduced at the 2-position instead of the expected 6-position due to hyperconjugation effects. This reaction pathway provides a novel method for synthesizing nitropyridinecarboxylic acids from pyridine homologues .
Potential Pharmaceutical Applications
The compound's structural features suggest potential biological activities. While specific pharmaceutical applications are still under exploration, its derivatives may exhibit antimicrobial or anti-inflammatory properties.
Research Insights:
Research has indicated that compounds derived from nitropyridines can interact with biological systems effectively. For instance, modifications to the nitro group can lead to enhanced biological activity, making these compounds candidates for further pharmacological studies .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Characteristics |
|---|---|---|
| Nonlinear Optics | Optical devices for pico- and femtosecond optics | High nonlinear coefficient |
| Organic Synthesis | Precursor for cyano-substituted derivatives | Versatile reaction pathways |
| Pharmaceutical Research | Potential antimicrobial and anti-inflammatory agents | Derivatives exhibit biological activity |
Mechanism of Action
The mechanism of action of 3-Methyl-4-Nitropyridine-N-Oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various biomolecules, potentially affecting cellular pathways .
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated based on substituent replacement.
Key Differences and Trends
Electron Effects :
- Methyl groups (electron-donating) increase electron density at the pyridine ring, enhancing reactivity toward electrophilic substitution.
- Nitro and halogen groups (electron-withdrawing) deactivate the ring, directing further substitutions to meta/para positions .
Solubility and Polarity: N-Oxides are more polar than parent pyridines, improving solubility in polar solvents like water or ethanol . Bulky substituents (e.g., iodine) reduce solubility in aqueous media .
Thermal Stability :
- Higher melting points (e.g., 137°C for 3-methyl-4-nitropyridine-N-oxide) correlate with strong intermolecular hydrogen bonds in crystalline structures .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-4-Nitropyridine-N-Oxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nitration of 3-methylpyridine followed by N-oxidation. Optimization includes controlling temperature (e.g., 0–5°C during nitration to avoid over-nitration) and using oxidizing agents like hydrogen peroxide in acetic acid . Purity (>98%) can be achieved via recrystallization from ethanol/water mixtures, as noted in reagent catalogs . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are recommended for characterizing 3-Methyl-4-Nitropyridine-N-Oxide?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and N-oxide formation (e.g., downfield shift of pyridine protons) .
- HPLC (reversed-phase C18 column, UV detection at 254 nm) for purity assessment, referencing standards like BTLA-9712 .
- Mass spectrometry (ESI-MS) for molecular ion verification (m/z 154.12) .
Q. How should researchers assess the stability of 3-Methyl-4-Nitropyridine-N-Oxide under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions.
- Analyze degradation products (e.g., nitro group reduction or N-oxide cleavage) via LC-MS . Stability is enhanced in amber vials under inert gas .
Q. What safety protocols are critical when handling nitro-substituted N-oxides like this compound?
- Methodological Answer : Follow NIOSH guidelines for nitro compounds:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid contact with reducing agents to prevent explosive byproducts.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-Methyl-4-Nitropyridine-N-Oxide in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the nitro group at C4 may act as an electron-deficient center for nucleophilic aromatic substitution. Molecular docking studies can predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
Q. What strategies resolve contradictions in reported biological activities of structurally similar N-oxides?
- Methodological Answer : Cross-validate findings via:
- Dose-response assays (e.g., IC50 determination in enzyme inhibition studies).
- Structural analogs synthesis to isolate activity contributions of substituents.
- Meta-analysis of literature data, focusing on variables like assay type (e.g., in vitro vs. cell-based) .
Q. How can researchers design experiments to probe the compound’s role in photoactive materials?
- Methodological Answer :
- Measure UV-Vis absorption spectra to identify λmax for photoexcitation.
- Test photostability under UV light and analyze photodegradation pathways using time-resolved spectroscopy.
- Explore applications in optoelectronics by doping into polymer matrices and measuring conductivity changes .
Q. What advanced techniques elucidate degradation mechanisms of 3-Methyl-4-Nitropyridine-N-Oxide in environmental matrices?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁵N) to track nitro group fate. Perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
